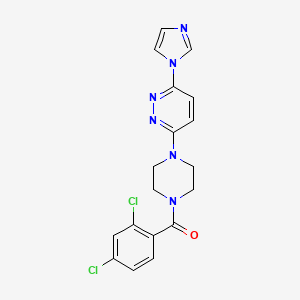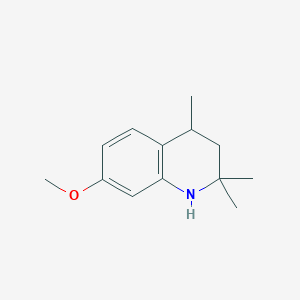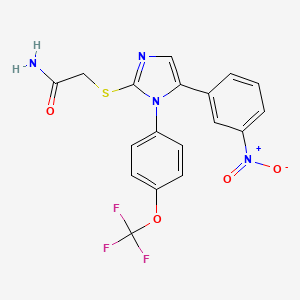
2-Méthylcyclopentane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylcyclopentane-1-sulfonamide is an organosulfur compound with the molecular formula C6H13NO2S It is characterized by a cyclopentane ring substituted with a methyl group and a sulfonamide functional group
Applications De Recherche Scientifique
2-Methylcyclopentane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its antibacterial properties, similar to other sulfonamide drugs.
Industry: Utilized in the production of polymers and other materials due to its stability and reactivity.
Mécanisme D'action
Target of Action
2-Methylcyclopentane-1-sulfonamide, like other sulfonamides, exhibits a range of pharmacological activities. Its primary targets are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance, pH regulation, and folate synthesis, which are essential for cell growth and function .
Mode of Action
The compound interacts with its targets by forming a coordination bond with the active site of the enzymes. This interaction inhibits the normal function of the enzymes, leading to disruption of the associated biological processes . For instance, the inhibition of dihydropteroate synthetase disrupts the synthesis of folic acid, a vital component for DNA synthesis and cell division .
Biochemical Pathways
The action of 2-Methylcyclopentane-1-sulfonamide affects several biochemical pathways. The inhibition of carbonic anhydrase affects fluid and pH balance in the body, while the inhibition of dihydropteroate synthetase disrupts the folate synthesis pathway . These disruptions can lead to a range of downstream effects, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Result of Action
The molecular and cellular effects of 2-Methylcyclopentane-1-sulfonamide’s action are primarily due to the disruption of normal enzyme function. This disruption can lead to a decrease in bacterial growth (due to the inhibition of folic acid synthesis), changes in fluid balance and pH regulation (due to the inhibition of carbonic anhydrase), and other effects related to the specific pathways affected .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methylcyclopentane-1-sulfonamide. For instance, the presence of the compound in various environmental compartments due to widespread use and contamination can lead to the development of resistance mechanisms in bacteria . Additionally, factors such as temperature, moisture content of the soil, and timing of application can influence the mobility and fate of sulfonamides in the environment .
Analyse Biochimique
Biochemical Properties
They exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states .
Cellular Effects
Sulfonamides can have a range of effects on bacterial cells, including mechanisms of antibiotic resistance, co-metabolic transformation, and partial or total mineralization .
Molecular Mechanism
Sulfonamides are known to competitively inhibit the conversion of p-aminobenzoic acid to dihydropteroate, which bacteria need for folate synthesis and ultimately purine and DNA synthesis .
Dosage Effects in Animal Models
Sulfonamides are generally administered every 6 to 24 hours, depending on the drug, to control systemic infections due to susceptible bacteria .
Metabolic Pathways
The metabolic pathways of 2-Methylcyclopentane-1-sulfonamide are not well-documented. Sulfonamides undergo phase I and phase II metabolic reactions. Phase I reactions introduce a hydrophilic group in the drug molecules, and phase II reactions increase the water solubility of the drug with a polar moiety .
Transport and Distribution
Sulfonamides are distributed throughout the body and are metabolized mainly by the liver and excreted by the kidneys .
Subcellular Localization
The subcellular location generally concerns the mature protein .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylcyclopentane-1-sulfonamide typically involves the reaction of 2-methylcyclopentanol with sulfonamide reagents under acidic conditions. One common method is the reaction of 2-methylcyclopentanol with chlorosulfonic acid, followed by neutralization with ammonia to yield the sulfonamide derivative .
Industrial Production Methods: Industrial production of 2-Methylcyclopentane-1-sulfonamide may involve large-scale sulfonation processes, where 2-methylcyclopentanol is reacted with sulfur trioxide or oleum, followed by neutralization with an appropriate amine. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methylcyclopentane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: The compound can be reduced to form amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Comparaison Avec Des Composés Similaires
- Cyclopentane-1-sulfonamide
- 2-Methylcyclohexane-1-sulfonamide
- Cyclohexane-1-sulfonamide
Comparison: 2-Methylcyclopentane-1-sulfonamide is unique due to the presence of a methyl group on the cyclopentane ring, which can influence its reactivity and biological activity. Compared to cyclopentane-1-sulfonamide, the methyl substitution can enhance its lipophilicity and potentially improve its interaction with biological membranes. In contrast, 2-Methylcyclohexane-1-sulfonamide and cyclohexane-1-sulfonamide have larger ring structures, which may affect their steric interactions and overall reactivity .
Propriétés
IUPAC Name |
2-methylcyclopentane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-5-3-2-4-6(5)10(7,8)9/h5-6H,2-4H2,1H3,(H2,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGPGOFKWJSWSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-{[1-(2-benzoylbenzoyl)piperidin-4-yl]oxy}-2-methylpyrimidine](/img/structure/B2522403.png)
![4-{[1-(2-Chlorobenzenesulfonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine](/img/structure/B2522405.png)

![N-(4-bromophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2522409.png)

![[7-[(4-ethylphenyl)methylsulfanyl]-5-(3-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2522411.png)
